Istaroxime

Description

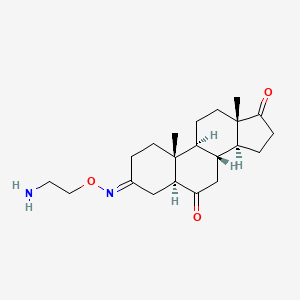

Structure

3D Structure

Properties

IUPAC Name |

(3E,5S,8R,9S,10R,13S,14S)-3-(2-aminoethoxyimino)-10,13-dimethyl-1,2,4,5,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-6,17-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32N2O3/c1-20-7-5-13(23-26-10-9-22)11-17(20)18(24)12-14-15-3-4-19(25)21(15,2)8-6-16(14)20/h14-17H,3-12,22H2,1-2H3/b23-13+/t14-,15-,16-,17+,20+,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPYLDWFDPHRTEG-PAAYLBSLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=NOCCN)CC1C(=O)CC3C2CCC4(C3CCC4=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC/C(=N\OCCN)/C[C@@H]1C(=O)C[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20870222 | |

| Record name | Istaroxime, (E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20870222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203737-93-3, 203738-46-9 | |

| Record name | Istaroxime [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0203737933 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Istaroxime, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0203738469 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Istaroxime | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06157 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Istaroxime, (E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20870222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISTAROXIME, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W40687GO3S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Istaroxime mechanism of action on SERCA2a

An In-depth Technical Guide on the Core Mechanism of Action of Istaroxime on SERCA2a

Introduction

Istaroxime is a novel intravenous luso-inotropic agent under investigation for the treatment of acute heart failure (AHF) and cardiogenic shock.[1][2][3][4] It possesses a unique dual mechanism of action, distinguishing it from other inotropic agents.[2][5][6] Istaroxime inhibits the Na+/K+ ATPase (NKA) pump and, importantly, stimulates the activity of the Sarco/Endoplasmic Reticulum Ca2+-ATPase isoform 2a (SERCA2a).[2][5][6] The inhibition of NKA leads to an increase in intracellular calcium, enhancing contractility (inotropic effect).[5] Simultaneously, the stimulation of SERCA2a improves myocardial relaxation (lusitropic effect) by accelerating calcium reuptake into the sarcoplasmic reticulum (SR).[2][5] This technical guide focuses on the latter, core mechanism: the direct action of istaroxime on SERCA2a.

Core Mechanism: Relief of Phospholamban Inhibition

The primary mechanism by which istaroxime stimulates SERCA2a is by relieving the inhibitory effect of phospholamban (PLN).[1][7][8] In cardiac myocytes, SERCA2a activity is tonically inhibited by PLN.[9] Istaroxime has been shown to directly interact with the SERCA2a/PLN complex, promoting the dissociation of PLN from SERCA2a.[7][8][10] This action is independent of the cyclic adenosine monophosphate/protein kinase A (cAMP/PKA) signaling pathway, which is the canonical route for PLN regulation.[1][7]

By alleviating the inhibitory brake of PLN, istaroxime enhances the intrinsic activity of the SERCA2a pump.[1][7] This leads to a more rapid sequestration of cytosolic Ca2+ into the SR during diastole, which has two major beneficial consequences:

-

Enhanced Lusitropy: The faster decline in cytosolic Ca2+ concentration promotes more rapid and complete myocardial relaxation, improving diastolic function.[2][5]

-

Increased Inotropy: The enhanced Ca2+ uptake increases the SR Ca2+ load, making more Ca2+ available for release during subsequent systolic contractions, thereby boosting contractility.[2]

This unique ability to stimulate SERCA2a represents a promising therapeutic approach, particularly in heart failure where SERCA2a activity is often impaired.[7][8]

Quantitative Data on Istaroxime's Effect on SERCA2a

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of istaroxime on SERCA2a function.

Table 1: Effect of Istaroxime on SERCA2a ATPase Activity in Failing Dog Heart Microsomes

| Parameter | Control | 0.0001 nM Istaroxime | 0.001 nM Istaroxime | 0.01 nM Istaroxime | 0.1 nM Istaroxime | 1 nM Istaroxime | 10 nM Istaroxime | 100 nM Istaroxime |

| Kd(Ca2+) (μM) | 0.736 ± 0.044 | 0.787 ± 0.052 | 0.827 ± 0.055 | 0.821 ± 0.046 | 0.95 ± 0.053 | 0.987 ± 0.056** | 0.953 ± 0.055 | 0.872 ± 0.056 |

| Vmax (μmol Pi/mg/min) | 0.376 ± 0.024 | 0.436 ± 0.053 | 0.458 ± 0.037* | 0.413 ± 0.033 | 0.482 ± 0.04** | 0.439 ± 0.036 | 0.41 ± 0.04 | 0.436 ± 0.05 |

*Data are mean ± SEM from 20 independent experiments. *P < 0.05, *P < 0.01 vs. control.[7]

Table 2: Istaroxime-Induced Reduction of SERCA2a/PLN Co-immunoprecipitation

| Istaroxime Concentration | Reduction in Co-immunoprecipitation vs. Control | Statistical Significance |

| 1 nM | 22% | P < 0.05 |

| 10 nM | 40% | P < 0.01 |

| 100 nM | 43% | P < 0.01 |

Data from co-immunoprecipitation experiments in dog heart microsomes.[7]

Table 3: Effect of Istaroxime on SERCA2a-mediated 45Ca Uptake and Activity in Different Models

| Model | Istaroxime Concentration | Effect |

| Healthy Dog Cardiac SR Vesicles | 50 nM | +22% increase in 45Ca uptake Vmax (P < 0.05), no change in Kd.[7] |

| STZ Diabetic Rat Cardiac Homogenates | 500 nmol/L | +25% increase in SERCA2a Vmax (P < 0.01), no change in Kd(Ca2+).[9] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

SERCA2a ATPase Activity Measurement

This assay quantifies the rate of ATP hydrolysis by SERCA2a, which is a direct measure of its pumping activity.

-

Preparation: Cardiac sarcoplasmic reticulum (SR) microsomes are isolated from heart tissue homogenates through differential centrifugation.[7][11]

-

Pre-incubation: Istaroxime (at various concentrations, e.g., 0.0001–100 nM) is pre-incubated with the microsomes for a short period (e.g., 5 minutes) at low temperature (e.g., 4°C).[7]

-

Reaction: The ATPase activity is measured as the hydrolysis of 32P-labeled ATP. The reaction is carried out in a buffer containing varying concentrations of free Ca2+ to generate a Ca2+ activation curve.

-

Data Analysis: The SERCA2a-specific activity is identified as the fraction of total ATPase activity that is inhibited by a specific SERCA inhibitor, such as 10 μM cyclopiazonic acid (CPA).[7] The resulting Ca2+ activation curves are fitted to a sigmoidal function to determine the maximal velocity (Vmax) and the Ca2+ affinity (Kd(Ca2+)).[7]

Co-immunoprecipitation of SERCA2a and Phospholamban

This technique is used to assess the physical interaction between SERCA2a and PLN.

-

Solubilization: Cardiac SR microsomes are solubilized using a mild non-ionic detergent to preserve protein-protein interactions.

-

Immunoprecipitation: An antibody specific to PLN is added to the solubilized protein mixture and incubated to allow the formation of antibody-PLN-SERCA2a complexes. Protein A/G-agarose beads are then added to pull down these complexes from the solution.

-

Washing: The beads are washed several times to remove non-specifically bound proteins.

-

Elution and Detection: The bound proteins are eluted from the beads. The amount of SERCA2a that was co-immunoprecipitated with PLN is then quantified by Western blotting using an anti-SERCA2a antibody.[7] A reduction in the amount of co-precipitated SERCA2a in the presence of istaroxime indicates a disruption of the SERCA2a/PLN complex.[7]

SERCA2a-dependent Ca2+ Uptake Assay

This assay measures the rate at which SERCA2a transports Ca2+ into SR vesicles.

-

45Ca Tracer Method:

-

SR vesicles are incubated in a reaction medium containing ATP and the radioactive isotope 45Ca.

-

The reaction is allowed to proceed for a set time (e.g., 10 minutes).[7]

-

The reaction is stopped by rapid filtration, trapping the vesicles (and the 45Ca taken up) on a filter membrane.

-

The amount of radioactivity on the filter is measured using a scintillation counter to quantify the amount of Ca2+ transported into the vesicles.

-

-

Stopped-Flow Spectrophotometry:

-

This method monitors the rapid phase of Ca2+ removal from the extravesicular solution.

-

SR vesicles are rapidly mixed with a solution containing ATP and a Ca2+-sensitive dye, such as arsenazo III.[7]

-

As SERCA2a pumps Ca2+ into the vesicles, the free Ca2+ concentration in the external solution decreases, which is detected as a change in the absorbance of the dye.

-

This allows for real-time measurement of the initial rate of Ca2+ uptake.

-

Visualizations

Signaling Pathway of Istaroxime Action on SERCA2a

Caption: Istaroxime promotes the dissociation of inhibitory PLN from SERCA2a.

Experimental Workflow for SERCA2a ATPase Activity Assay

Caption: Workflow for measuring SERCA2a ATPase activity.

Logical Relationship of Istaroxime's Lusitropic Effect

References

- 1. Istaroxime stimulates SERCA2a and accelerates calcium cycling in heart failure by relieving phospholamban inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Efficacy of the New Inotropic Agent Istaroxime in Acute Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 3. clinicaltrials.eu [clinicaltrials.eu]

- 4. Windtree Announces Positive Phase 2b Topline Clinical Results with Istaroxime Significantly Improving Cardiac Function and Blood Pressure in Heart Failure Patients in Early Cardiogenic Shock - BioSpace [biospace.com]

- 5. Istaroxime for Patients with Acute Heart Failure: A Systematic Review and Meta-Analysis of Randomized Controlled Trials [mdpi.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Istaroxime stimulates SERCA2a and accelerates calcium cycling in heart failure by relieving phospholamban inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. SERCA2a stimulation by istaroxime: a novel mechanism of action with translational implications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. SERCA2a stimulation by istaroxime improves intracellular Ca2+ handling and diastolic dysfunction in a model of diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. biorxiv.org [biorxiv.org]

A Technical Guide to the Dual Pharmacological Action of Istaroxime: Na+/K+-ATPase Inhibition and SERCA2a Stimulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Istaroxime is a novel, first-in-class intravenous agent under investigation for the treatment of acute heart failure (AHF) and cardiogenic shock.[1][2][3] Chemically derived from androstenedione and unrelated to cardiac glycosides, Istaroxime exhibits a unique dual mechanism of action: inhibition of the Na+/K+-ATPase (NKA) pump and stimulation of the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase isoform 2a (SERCA2a).[4][5] This combined activity results in both positive inotropic (increased contractility) and lusitropic (improved relaxation) effects on the myocardium.[1][4][6] Preclinical and clinical studies have demonstrated that Istaroxime can improve cardiac function and increase blood pressure, notably without a significant increase in heart rate or the incidence of cardiac arrhythmias, distinguishing it from conventional inotropic agents.[7][8][9][10]

This technical guide provides an in-depth overview of Istaroxime's core pharmacological actions, presenting quantitative data, detailed experimental protocols, and visual representations of its signaling pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of Istaroxime's interaction with its molecular targets, compiled from various preclinical studies.

Table 1: Istaroxime Quantitative Data - Na+/K+-ATPase Inhibition

| Parameter | Species/Tissue | Value | Reference |

| IC50 | Dog Kidney | 0.14 ± 0.02 µM | [11] |

| IC50 | Rat Renal Preparations | 55 ± 19 μM | [11] |

| IC50 (for INaK inhibition) | Not Specified | 32 ± 4 µM | [12] |

Table 2: Istaroxime Quantitative Data - SERCA2a Stimulation

| Parameter | Preparation | Istaroxime Concentration | Effect | Reference |

| Vmax Increase | Healthy Dog Cardiac SR | 100 nM | +28% (P < 0.01) | [13] |

| Vmax Increase | Failing Dog Cardiac SR | 1 nM | +34% (P < 0.01) | [13] |

| Vmax Increase | STZ Diabetic Rat Cardiac SR | 500 nmol/L | +25% (P < 0.01) | [14] |

| SERCA2a co-immunoprecipitation with PLB reduction | Healthy Dog Cardiac SR Vesicles (at 0.1 µM free Ca2+) | 1 nM | -22% (P < 0.05) | [13] |

| SERCA2a co-immunoprecipitation with PLB reduction | Healthy Dog Cardiac SR Vesicles (at 0.1 µM free Ca2+) | 10 nM | -40% (P < 0.01) | [13] |

| SERCA2a co-immunoprecipitation with PLB reduction | Healthy Dog Cardiac SR Vesicles (at 0.1 µM free Ca2+) | 100 nM | -43% (P < 0.01) | [13] |

Signaling Pathways and Molecular Mechanisms

Istaroxime's dual action on Na+/K+-ATPase and SERCA2a converges to improve the calcium handling in cardiomyocytes, which is often dysfunctional in heart failure.[8][15]

Na+/K+-ATPase Inhibition

Similar to cardiac glycosides, Istaroxime inhibits the Na+/K+-ATPase pump located on the sarcolemma.[1] This inhibition leads to an increase in the intracellular sodium concentration. The elevated intracellular sodium alters the electrochemical gradient, subsequently reducing the activity of the Na+/Ca2+ exchanger (NCX) in its forward mode (calcium extrusion). This results in a net increase in intracellular calcium concentration during systole, leading to enhanced myocardial contractility.[16]

SERCA2a Stimulation

In its dephosphorylated state, phospholamban (PLB) acts as an inhibitor of SERCA2a.[16] Istaroxime stimulates SERCA2a activity by promoting the dissociation of PLB from the SERCA2a/PLB complex.[13][17] This action is independent of the cAMP/PKA pathway.[13][18] The disinhibition of SERCA2a enhances the reuptake of calcium from the cytosol into the sarcoplasmic reticulum during diastole. This accelerated calcium sequestration contributes to improved myocardial relaxation (lusitropy) and also increases the calcium load within the sarcoplasmic reticulum, making more calcium available for release in subsequent contractions, thereby further augmenting inotropy.[4][16]

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the literature to characterize the activity of Istaroxime.

SERCA2a Activity Measurement (³²P-ATP Hydrolysis Assay)

This assay quantifies the enzymatic activity of SERCA2a by measuring the rate of ATP hydrolysis.

Objective: To determine the effect of Istaroxime on SERCA2a activity (Vmax) and its affinity for calcium (Kd(Ca2+)).

Materials:

-

Cardiac sarcoplasmic reticulum (SR) microsomes (from healthy or failing heart tissue)

-

Istaroxime solution at various concentrations (e.g., 0.0001–100 nM)

-

³²P-labeled ATP

-

Cyclopiazonic acid (CPA) - a specific SERCA inhibitor

-

Staurosporine (optional, for studying PKA dependence)

-

Assay buffer with varying free Ca²⁺ concentrations (100–3000 nmol/L)

-

Scintillation counter

Procedure:

-

Preparation: Isolate cardiac SR microsomes from tissue homogenates as previously described.

-

Pre-incubation: Pre-incubate the SR microsomes with the desired concentration of Istaroxime for 5 minutes at 4°C. For control experiments, use a vehicle solution.

-

Reaction Initiation: Initiate the ATPase activity by adding ³²P-ATP to the microsome suspension in the assay buffer containing a specific free Ca²⁺ concentration.

-

Reaction Termination: After a defined incubation period at 37°C, stop the reaction.

-

Quantification: Measure the amount of inorganic phosphate (³²P) released from ATP hydrolysis using a scintillation counter.

-

SERCA2a-specific Activity: To determine the fraction of ATP hydrolysis specifically due to SERCA2a, run parallel experiments in the presence of 10 µM cyclopiazonic acid (CPA). The SERCA2a activity is the CPA-inhibited fraction of the total ATPase activity.

-

Data Analysis:

-

Plot the SERCA2a activity against the free Ca²⁺ concentration to generate Ca²⁺ activation curves.

-

Fit the data to a sigmoidal curve to determine the maximum velocity (Vmax) and the Ca²⁺ affinity (Kd(Ca²⁺)).

-

Compare the Vmax and Kd(Ca²⁺) values between control and Istaroxime-treated samples.

-

Na+/K+-ATPase (NKA) Inhibition Assay

This assay determines the inhibitory potential of Istaroxime on NKA activity.

Objective: To calculate the IC50 value of Istaroxime for Na+/K+-ATPase.

Materials:

-

Purified Na+/K+-ATPase enzyme (e.g., from porcine cerebral cortex or dog kidney)

-

Istaroxime solution at various concentrations (e.g., 10⁻⁹ to 10⁻⁴ M)

-

³²P-labeled ATP

-

Ouabain (a specific NKA inhibitor)

-

Assay buffer

Procedure:

-

Preparation: Prepare a suspension of the purified NKA enzyme in the assay buffer.

-

Incubation: Incubate the enzyme with a range of Istaroxime concentrations.

-

Reaction Initiation: Start the reaction by adding ³²P-ATP.

-

Reaction Termination: Stop the reaction after a defined incubation period at 37°C.

-

Quantification: Measure the amount of inorganic phosphate (³²P) released.

-

NKA-specific Activity: The NKA activity is identified as the ouabain-sensitive component of the total ATPase activity. This is determined by subtracting the activity measured in the presence of a saturating concentration of ouabain (ouabain-insensitive activity) from the total activity.

-

Data Analysis:

-

Plot the percentage of NKA inhibition against the logarithm of the Istaroxime concentration.

-

Fit the data to a logistic function to calculate the IC50 value, which is the concentration of Istaroxime that causes 50% inhibition of the NKA activity.

-

Conclusion

Istaroxime's innovative dual mechanism of action, targeting both Na+/K+-ATPase and SERCA2a, offers a promising therapeutic strategy for acute heart failure. By simultaneously enhancing contractility and improving diastolic relaxation, it addresses key aspects of cardiac dysfunction in heart failure. The favorable safety profile observed in clinical trials, particularly the lack of significant heart rate elevation and arrhythmogenicity, positions Istaroxime as a potentially valuable addition to the armamentarium for managing critically ill cardiac patients. Further research and late-stage clinical trials are anticipated to fully elucidate its therapeutic potential and place in clinical practice.

References

- 1. researchgate.net [researchgate.net]

- 2. clinicaltrials.eu [clinicaltrials.eu]

- 3. "Istaroxime: A Novel Therapeutic Agent for Acute Heart Failure" by Danielle Newbury and William Frishman [touroscholar.touro.edu]

- 4. mdpi.com [mdpi.com]

- 5. Efficacy of the New Inotropic Agent Istaroxime in Acute Heart Failure [ouci.dntb.gov.ua]

- 6. scholars.northwestern.edu [scholars.northwestern.edu]

- 7. Windtree Therapeutics Provides Update on Istaroxime Clinical Development and Upcoming Clinical Trial Data | Windtree Therapeutics, Inc [ir.windtreetx.com]

- 8. Istaroxime: A Novel Therapeutic Agent for Acute Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Windtree Announces Positive Phase 2b Topline Clinical Results with Istaroxime Significantly Improving Cardiac Function and Blood Pressure in Heart Failure Patients in Early Cardiogenic Shock - BioSpace [biospace.com]

- 10. researchgate.net [researchgate.net]

- 11. biorxiv.org [biorxiv.org]

- 12. researchgate.net [researchgate.net]

- 13. Istaroxime stimulates SERCA2a and accelerates calcium cycling in heart failure by relieving phospholamban inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 14. SERCA2a stimulation by istaroxime improves intracellular Ca2+ handling and diastolic dysfunction in a model of diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. clinicaltrialvanguard.com [clinicaltrialvanguard.com]

- 16. Istaroxime: A rising star in acute heart failure - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Istaroxime: A Deep Dive into its Effects on Intracellular Calcium Cycling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Istaroxime is a novel intravenous agent with a unique dual mechanism of action that offers both inotropic (contractility-enhancing) and lusitropic (relaxation-enhancing) effects on the heart.[1][2][3][4] This makes it a promising therapeutic candidate for conditions like acute heart failure (AHF) and cardiogenic shock, where impaired cardiac function is a central issue.[5][6] Unlike traditional inotropes that can be associated with adverse events such as arrhythmias and increased myocardial oxygen consumption, istaroxime's distinct pharmacological profile may offer a safer and more effective treatment option.[1][7] This technical guide will provide an in-depth exploration of istaroxime's core effects on intracellular calcium cycling, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanism of Action: A Two-Pronged Approach to Calcium Modulation

Istaroxime's therapeutic effects stem from its ability to modulate two key proteins involved in cardiomyocyte calcium homeostasis: the Na+/K+ ATPase (NKA) pump and the Sarco/Endoplasmic Reticulum Ca2+-ATPase isoform 2a (SERCA2a).[2][3][4][8]

Inhibition of Na+/K+ ATPase and Subsequent Inotropic Effect

Similar to cardiac glycosides, istaroxime inhibits the Na+/K+ ATPase pump located on the sarcolemma.[2][8] This inhibition leads to an increase in the intracellular sodium concentration. The elevated intracellular sodium alters the electrochemical gradient for the Na+/Ca2+ exchanger (NCX), causing a reduction in calcium efflux and a net increase in intracellular calcium concentration.[1] This rise in cytosolic calcium during systole enhances the binding of calcium to troponin C, leading to a more forceful contraction of the cardiac muscle, thus producing a positive inotropic effect.[1][2]

Stimulation of SERCA2a and Enhanced Lusitropic Effect

The novel aspect of istaroxime's mechanism lies in its ability to stimulate SERCA2a activity.[5][8][9] SERCA2a is responsible for pumping calcium from the cytosol back into the sarcoplasmic reticulum (SR) during diastole, a crucial step for myocardial relaxation.[1] In heart failure, SERCA2a activity is often impaired, leading to diastolic dysfunction.[10][11]

Istaroxime enhances SERCA2a activity by relieving the inhibitory effect of phospholamban (PLB).[10][11][12][13] Under normal physiological conditions, dephosphorylated PLB binds to SERCA2a, inhibiting its function. Istaroxime promotes the dissociation of PLB from SERCA2a, thereby disinhibiting the pump and accelerating calcium reuptake into the SR.[10][12] This enhanced calcium sequestration into the SR during diastole leads to faster myocardial relaxation (a positive lusitropic effect) and also increases the amount of calcium available for release in subsequent contractions, further contributing to the inotropic effect.[1][8] This action is independent of the cAMP/PKA pathway.[10][12]

Quantitative Data on Istaroxime's Effects

The following tables summarize the quantitative effects of istaroxime on key parameters of intracellular calcium cycling as reported in various studies.

Table 1: Effect of Istaroxime on SERCA2a Activity

| Preparation | Istaroxime Concentration | Effect on SERCA2a Vmax | Ca2+ Affinity (Kd) | Citation |

| Sarcoplasmic reticulum microsomes from failing guinea pig hearts | 100 nmol/L | Normalized depressed Vmax (-32% to normal) | - | [9] |

| Cardiac SR homogenates from diabetic rats | 500 nmol/L | +25% | No significant change | [11] |

| Sf21 cells over-expressing SERCA2a and PLB | Not specified | Increased Vmax | - | [12] |

Table 2: Effect of Istaroxime on SERCA2a-PLB Interaction

| Preparation | Istaroxime Concentration | Free Ca2+ Concentration | Reduction in SERCA2a co-immunoprecipitated with PLB | Citation |

| Dog cardiac microsomes | 100 nM | 0.1 µM | -37% | [10] |

| Dog cardiac microsomes | 1-100 nM | 0.1 µM | Concentration-dependent reduction (up to -43%) | [10] |

| Dog cardiac microsomes | 100 nM | 1 µM and 5 µM | No significant effect | [10] |

Table 3: Hemodynamic and Echocardiographic Effects in Clinical Trials

| Clinical Trial | Istaroxime Dose | Change in Pulmonary Capillary Wedge Pressure (PCWP) | Change in Cardiac Index (L/min/m²) | Change in Systolic Blood Pressure (mmHg) | Citation | | --- | --- | --- | --- | --- | | HORIZON-HF | 0.5, 1.0, 1.5 µg/kg/min | -3.2, -3.3, -4.7 (all p < 0.05 vs. placebo) | - | - |[7] | | Meta-analysis of 3 RCTs | - | - | MD: 0.18 (p < 0.00001) | MD: 5.32 (p = 0.0006) |[14][15] | | SEISMiC (pre-cardiogenic shock) | Not specified | - | - | Improved blood pressure |[8] |

Experimental Protocols

Measurement of SERCA2a ATPase Activity

This protocol is based on methodologies described for measuring Ca2+-dependent ATPase activity in sarcoplasmic reticulum microsomes.[9][10]

Objective: To determine the rate of ATP hydrolysis by SERCA2a in the presence of varying calcium concentrations, with and without istaroxime.

Materials:

-

Cardiac sarcoplasmic reticulum (SR) microsomes

-

Assay buffer (e.g., 50 mM MOPS/Tris pH 7.0, 100 mM KCl, 5 mM MgCl2, 1 mM EGTA)

-

CaCl2 solutions for desired free Ca2+ concentrations

-

ATP

-

Enzyme-coupled assay components (pyruvate kinase, lactate dehydrogenase, NADH, phosphoenolpyruvate)

-

Istaroxime solutions at various concentrations

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare SR microsomes from cardiac tissue homogenates through differential centrifugation.

-

Resuspend the microsome pellet in the assay buffer.

-

In a 96-well plate or cuvette, add the assay buffer, enzyme-coupled assay components, and SR microsomes.

-

Add varying concentrations of CaCl2 to achieve a range of free Ca2+ concentrations.

-

Add istaroxime or vehicle control to the respective wells.

-

Incubate for a defined period at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding ATP.

-

Monitor the decrease in NADH absorbance at 340 nm over time using a spectrophotometer. The rate of NADH oxidation is proportional to the rate of ATP hydrolysis.

-

Calculate the SERCA2a ATPase activity (in nmol ATP/mg protein/min).

-

Plot the activity against the free Ca2+ concentration to generate activation curves and determine Vmax and Kd.

Co-immunoprecipitation of SERCA2a and Phospholamban (PLB)

This protocol is designed to assess the physical interaction between SERCA2a and PLB.[10]

Objective: To determine if istaroxime disrupts the binding of PLB to SERCA2a.

Materials:

-

Cardiac SR microsomes

-

Lysis buffer (containing non-ionic detergents like Triton X-100 or digitonin)

-

Anti-PLB antibody

-

Protein A/G-agarose beads

-

Wash buffer

-

SDS-PAGE sample buffer

-

Western blotting reagents (anti-SERCA2a antibody, secondary antibody, detection reagents)

-

Istaroxime solutions

Procedure:

-

Incubate cardiac SR microsomes with istaroxime or vehicle control at a specific free Ca2+ concentration (e.g., 0.1 µM) for a designated time.

-

Solubilize the microsomes with lysis buffer to release protein complexes.

-

Centrifuge to pellet insoluble debris.

-

Pre-clear the supernatant with protein A/G-agarose beads to reduce non-specific binding.

-

Incubate the pre-cleared lysate with an anti-PLB antibody overnight at 4°C with gentle rotation to form antibody-protein complexes.

-

Add protein A/G-agarose beads to capture the antibody-protein complexes.

-

Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane and perform a Western blot using an anti-SERCA2a antibody to detect the amount of SERCA2a that was co-immunoprecipitated with PLB.

-

Quantify the band intensities to compare the amount of SERCA2a-PLB complex in the presence and absence of istaroxime.

Measurement of Intracellular Calcium Transients

This protocol outlines a general method for measuring changes in intracellular calcium in isolated cardiomyocytes using fluorescent indicators.[16][17][18][19][20]

Objective: To visualize and quantify the effect of istaroxime on the amplitude and kinetics of systolic calcium release and diastolic calcium decay.

Materials:

-

Isolated adult ventricular cardiomyocytes

-

Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer

-

Field stimulation setup

-

Fluorescence microscopy system with a high-speed camera

-

Istaroxime solutions

Procedure:

-

Isolate ventricular cardiomyocytes from animal hearts using enzymatic digestion.

-

Load the cells with a calcium indicator dye (e.g., 1-5 µM Fura-2 AM with Pluronic F-127) in HBSS for a specified time at room temperature.

-

Wash the cells to remove excess dye and allow for de-esterification of the AM ester within the cells.

-

Place the dye-loaded cells in a perfusion chamber on the stage of an inverted fluorescence microscope.

-

Perfuse the cells with buffer and pace them at a physiological frequency (e.g., 1 Hz) using field stimulation to elicit steady-state calcium transients.

-

Record the fluorescence intensity changes over time. For ratiometric dyes like Fura-2, alternate excitation wavelengths (e.g., 340 nm and 380 nm) and measure emission at ~510 nm.

-

After recording baseline transients, perfuse the cells with a solution containing istaroxime and continue pacing and recording.

-

Analyze the recorded transients to determine parameters such as the amplitude of the calcium transient, the time to peak, and the time constant of decay (tau), which reflects the rate of calcium removal from the cytosol.

Visualizations

Caption: Istaroxime's dual mechanism of action on cardiomyocyte calcium handling.

Caption: Experimental workflow for co-immunoprecipitation of SERCA2a and PLB.

Caption: Logical relationship of Istaroxime's dual mechanism leading to luso-inotropic effects.

References

- 1. Istaroxime: A rising star in acute heart failure - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scholars.northwestern.edu [scholars.northwestern.edu]

- 4. istaroxime-a-first-in-class-new-chemical-entity-exhibiting-serca-2-activation-and-na-k-atpase-inhibition-a-new-promising-treatment-for-acute-heart-failure-syndromes - Ask this paper | Bohrium [bohrium.com]

- 5. clinicaltrials.eu [clinicaltrials.eu]

- 6. Istaroxime by Windtree Therapeutics for Acute Heart Failure: Likelihood of Approval [pharmaceutical-technology.com]

- 7. Efficacy of the New Inotropic Agent Istaroxime in Acute Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. Istaroxime, a stimulator of sarcoplasmic reticulum calcium adenosine triphosphatase isoform 2a activity, as a novel therapeutic approach to heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Istaroxime stimulates SERCA2a and accelerates calcium cycling in heart failure by relieving phospholamban inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. SERCA2a stimulation by istaroxime improves intracellular Ca2+ handling and diastolic dysfunction in a model of diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. SERCA2a stimulation by istaroxime: a novel mechanism of action with translational implications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Istaroxime stimulates SERCA2a and accelerates calcium cycling in heart failure by relieving phospholamban inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Istaroxime for Patients with Acute Heart Failure: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ahajournals.org [ahajournals.org]

- 16. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 17. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. tandfonline.com [tandfonline.com]

- 20. static.igem.org [static.igem.org]

Istaroxime: A Dual-Action Inotropic and Lusitropic Agent for Acute Heart Failure

A Technical Guide on the Discovery, Mechanism, and Clinical Development

Introduction

Istaroxime is a novel, first-in-class intravenous agent developed for the treatment of acute heart failure (AHF) and cardiogenic shock.[1] Chemically derived from androstenedione, it is unrelated to cardiac glycosides and other traditional inotropic agents.[2] Istaroxime is distinguished by its unique dual mechanism of action, which combines positive inotropic (contractility-enhancing) and lusitropic (relaxation-enhancing) effects.[2][3] This dual action addresses two key pathophysiological components of heart failure: impaired systolic and diastolic function. This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and clinical evaluation of istaroxime, targeted at researchers, scientists, and drug development professionals.

Mechanism of Action: A Dual Approach to Cardiac Function

Istaroxime exerts its therapeutic effects by modulating two critical regulators of cardiac myocyte calcium cycling: the sodium-potassium adenosine triphosphatase (Na+/K+-ATPase) pump and the sarco/endoplasmic reticulum Ca2+-ATPase isoform 2a (SERCA2a).[3][4]

Inhibition of Na+/K+-ATPase

Similar to cardiac glycosides, istaroxime inhibits the Na+/K+-ATPase, a transmembrane protein responsible for maintaining the electrochemical gradients of sodium and potassium ions across the myocyte cell membrane.[2][5] By inhibiting this pump, istaroxime leads to an increase in intracellular sodium concentration. This, in turn, reduces the driving force for the sodium-calcium exchanger (NCX) to extrude calcium from the cell, resulting in a net increase in intracellular calcium concentration during systole. The elevated cytosolic calcium enhances the binding of calcium to troponin C, leading to a more forceful contraction of the cardiac muscle.

Stimulation of SERCA2a

Unlike other inotropes, istaroxime also directly stimulates the activity of SERCA2a.[3][4] SERCA2a is a calcium pump located on the membrane of the sarcoplasmic reticulum (SR), the primary intracellular calcium store in cardiomyocytes. Its function is to actively transport calcium from the cytosol back into the SR during diastole, promoting myocardial relaxation. In heart failure, SERCA2a activity is often impaired, leading to delayed calcium reuptake and diastolic dysfunction.

Istaroxime enhances SERCA2a activity by relieving the inhibitory effect of phospholamban (PLN), a regulatory protein that, in its unphosphorylated state, inhibits SERCA2a.[6] By promoting the dissociation of PLN from SERCA2a, istaroxime accelerates calcium reuptake into the SR.[6] This not only improves diastolic relaxation but also increases the amount of calcium stored in the SR, which can then be released during subsequent contractions, further contributing to a positive inotropic effect.[6]

This dual mechanism of Na+/K+-ATPase inhibition and SERCA2a stimulation provides a unique pharmacological profile, enhancing both contraction and relaxation of the heart muscle.

Quantitative Preclinical and Clinical Data

The following tables summarize the key quantitative data from preclinical and clinical studies of istaroxime.

Table 1: In Vitro Potency of Istaroxime

| Target | Species/Tissue | IC50 (µM) | Reference |

| Na+/K+-ATPase | Dog Kidney | 0.43 ± 0.15 | Micheletti R, et al. 2002 |

| Na+/K+-ATPase | Guinea Pig Kidney | 8.5 | Micheletti R, et al. 2002 |

| Na+/K+-ATPase | Porcine Cerebral Cortex | 0.4075 | Wallner M, et al. 2017 |

Table 2: Patient Demographics and Baseline Characteristics in Phase II Clinical Trials

| Parameter | HORIZON-HF (N=120) | SEISMiC (SCAI Stage B) (N=60) | SEISMiC-C (SCAI Stage C) (N=20) |

| Mean Age (years) | 55 ± 11 | 64.1 ± 11.4 | 68.2 ± 8.32 |

| Male (%) | 88 | 81.7 | 55 |

| LVEF (%) | 27 ± 7 | ≤ 40 | ≤ 40 |

| Systolic Blood Pressure (mmHg) | 116 ± 13 | 87.4 ± 7.9 | 70-100 |

| Pulmonary Capillary Wedge Pressure (mmHg) | 25 ± 5 | Not Reported | Not Reported |

| Cardiac Index (L/min/m²) | 2.8 | Not Reported | Not Reported |

| Reference | [2] | [1][7] | [8] |

Table 3: Hemodynamic and Echocardiographic Outcomes in the HORIZON-HF Trial (6-hour infusion)

| Parameter | Placebo (n=31) | Istaroxime 0.5 µg/kg/min (n=29) | Istaroxime 1.0 µg/kg/min (n=30) | Istaroxime 1.5 µg/kg/min (n=30) | p-value (Combined Istaroxime vs. Placebo) |

| Change in PCWP (mmHg) | -0.2 | -3.2 ± 6.8 | -3.3 ± 5.5 | -4.7 ± 5.9 | 0.001 |

| Change in SBP (mmHg) | 2.1 | Not Reported | Not Reported | Not Reported | 0.008 |

| Change in Cardiac Index (L/min/m²) | 0.03 | Not Reported | Not Reported | Not Reported | 0.57 |

| Change in E' velocity (cm/s) | -0.7 | Not Reported | Not Reported | Not Reported | 0.048 |

| Change in LV End-Diastolic Volume (mL) | +3.9 | Not Reported | Not Reported | -14.1 ± 26.3 | 0.02 |

| Change in LV End-Systolic Volume (mL) | Not Reported | Not Reported | -15.8 ± 22.7 | Not Reported | 0.03 |

| Reference | [9][10] | [10] | [10] | [10] | [9] |

Table 4: Hemodynamic and Echocardiographic Outcomes in the SEISMiC Trial (SCAI Stage B, 24-hour infusion)

| Parameter | Placebo (n=30) | Istaroxime (1.0-1.5 µg/kg/min) (n=30) | p-value |

| SBP AUC at 6h (mmHg x hour) | 30.9 (SE 6.76) | 53.1 (SE 6.88) | 0.017 |

| SBP AUC at 24h (mmHg x hour) | 208.7 (SE 27.0) | 291.2 (SE 27.5) | 0.025 |

| Change in Cardiac Index at 24h (L/min/m²) | -0.06 ± 0.1 | +0.16 ± 0.1 | 0.016 |

| Change in Left Atrial Area at 24h (cm²) | 0.0 ± 0.5 | -1.8 ± 0.5 | 0.008 |

| Change in LV End-Systolic Volume at 24h (mL) | +3.3 ± 4.2 | -8.7 ± 4.2 | 0.034 |

| Reference | [1] | [1] | [1] |

Experimental Protocols

Protocol for Na+/K+-ATPase Activity Assay

This protocol is based on the methods described by Micheletti et al. (2002) and typically involves measuring the rate of ATP hydrolysis in the presence and absence of a specific Na+/K+-ATPase inhibitor, such as ouabain.

-

Preparation of Enzyme Source:

-

Isolate crude membrane fractions rich in Na+/K+-ATPase from a relevant tissue source (e.g., dog kidney, guinea pig kidney, or porcine cerebral cortex).

-

Homogenize the tissue in a suitable buffer (e.g., Tris-HCl with sucrose and EDTA) and centrifuge to pellet the membrane fraction.

-

Resuspend the pellet in a buffer and store at -80°C until use.

-

-

Assay Reaction:

-

Prepare a reaction mixture containing buffer (e.g., Tris-HCl), MgCl₂, KCl, and NaCl.

-

Add the membrane preparation to the reaction mixture.

-

Pre-incubate the mixture with various concentrations of istaroxime or a vehicle control.

-

To determine the ouabain-sensitive ATPase activity, a parallel set of reactions is prepared containing a saturating concentration of ouabain (e.g., 1 mM).

-

Initiate the reaction by adding ATP (containing a tracer amount of [γ-³²P]ATP).

-

Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).

-

-

Stopping the Reaction and Quantifying Phosphate Release:

-

Stop the reaction by adding a solution of ice-cold trichloroacetic acid (TCA) or sodium dodecyl sulfate (SDS).

-

Separate the released inorganic phosphate ([³²P]Pi) from the unhydrolyzed ATP, typically by adding a solution of ammonium molybdate and extracting the phosphomolybdate complex into an organic solvent (e.g., isobutanol/benzene).

-

Measure the radioactivity of the released [³²P]Pi using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific Na+/K+-ATPase activity by subtracting the ATPase activity in the presence of ouabain (ouabain-insensitive) from the total ATPase activity (in the absence of ouabain).

-

Plot the percentage of inhibition of Na+/K+-ATPase activity against the logarithm of the istaroxime concentration.

-

Determine the IC50 value (the concentration of istaroxime that causes 50% inhibition of enzyme activity) by fitting the data to a sigmoidal dose-response curve.

-

Protocol for SERCA2a Activity Assay

This protocol is based on the methods described by Ferrandi et al. (2013) and measures the Ca²⁺-dependent ATP hydrolysis by SERCA2a.

-

Preparation of Sarcoplasmic Reticulum (SR) Vesicles:

-

Isolate SR-enriched microsomes from cardiac tissue (e.g., canine or guinea pig ventricle).

-

Homogenize the tissue in a buffer containing protease inhibitors.

-

Perform differential centrifugation to isolate the microsomal fraction containing SR vesicles.

-

Resuspend the SR vesicle pellet in a suitable buffer and store at -80°C.

-

-

Assay Reaction:

-

Prepare a reaction mixture containing a buffer (e.g., MOPS or HEPES), KCl, MgCl₂, ATP, and a calcium-EGTA buffer system to control the free Ca²⁺ concentration.

-

Add the SR vesicle preparation to the reaction mixture.

-

Pre-incubate the mixture with various concentrations of istaroxime or a vehicle control.

-

Initiate the reaction by adding a small volume of ATP (containing [γ-³²P]ATP).

-

Incubate the reaction at 37°C for a specific time.

-

-

Stopping the Reaction and Quantifying Phosphate Release:

-

Terminate the reaction by adding an acidic quenching solution (e.g., TCA with silicotungstate).

-

Separate the released [³²P]Pi from the unhydrolyzed ATP using a method similar to the Na+/K+-ATPase assay (e.g., molybdate extraction).

-

Quantify the radioactivity of the released [³²P]Pi.

-

-

Data Analysis:

-

Measure SERCA2a activity at various free Ca²⁺ concentrations to generate a Ca²⁺-activation curve.

-

Plot the SERCA2a activity against the free Ca²⁺ concentration.

-

Determine the maximal velocity (Vmax) and the Ca²⁺ concentration at which half-maximal activation occurs (EC50 or Kd(Ca²⁺)) by fitting the data to a sigmoidal model.

-

Compare these parameters in the presence and absence of istaroxime to determine its effect on SERCA2a activity.

-

Visualizations of Signaling Pathways and Experimental Workflows

References

- 1. Safety and efficacy of istaroxime in patients with acute heart failure‐related pre‐cardiogenic shock – a multicentre, randomized, double‐blind, placebo‐controlled, parallel group study (SEISMiC) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scholars.northwestern.edu [scholars.northwestern.edu]

- 3. Safety and Efficacy of Istaroxime in Patients With Acute Heart Failure: A Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Istaroxime stimulates SERCA2a and accelerates calcium cycling in heart failure by relieving phospholamban inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Istaroxime stimulates SERCA2a and accelerates calcium cycling in heart failure by relieving phospholamban inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. hcplive.com [hcplive.com]

- 9. Hemodynamic, Echocardiographic, and Neurohormonal Effects of Istaroxime, a Novel Intravenous Inotropic and Lusitropic Agent: A Randomized Controlled Trial in Patients Hospitalized With Heart Failure - American College of Cardiology [acc.org]

- 10. Efficacy of the New Inotropic Agent Istaroxime in Acute Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activity of Istaroxime and Its Metabolites

For Researchers, Scientists, and Drug Development Professionals

Abstract

Istaroxime is a first-in-class intravenous agent under investigation for the treatment of acute heart failure (AHF).[1] It possesses a unique dual mechanism of action, distinguishing it from other inotropic agents. Istaroxime acts as both an inhibitor of the Na+/K+-ATPase and a stimulator of the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase isoform 2a (SERCA2a).[1][2] This dual activity leads to both positive inotropic (increased contractility) and lusitropic (improved relaxation) effects on the heart.[3][4] Its primary metabolite, PST-3093, has been shown to be a selective SERCA2a activator, offering a potentially more targeted therapeutic profile.[5] This technical guide provides a comprehensive overview of the biological activity of istaroxime and its metabolites, detailing their mechanisms of action, quantitative biological data, and the experimental protocols used for their evaluation.

Mechanism of Action

Istaroxime's therapeutic effects stem from its modulation of two critical ion transporters in cardiomyocytes:

-

Na+/K+-ATPase Inhibition: Similar to cardiac glycosides, istaroxime inhibits the Na+/K+-ATPase pump on the sarcolemma.[3][4] This inhibition leads to an increase in intracellular sodium concentration ([Na+]i). The elevated [Na+]i subsequently slows down the Na+/Ca2+ exchanger (NCX), resulting in a net increase in intracellular calcium concentration ([Ca2+]i) during systole.[3] This rise in cytosolic calcium enhances the interaction between actin and myosin filaments, leading to increased myocardial contractility.[6]

-

SERCA2a Stimulation: Uniquely, istaroxime also stimulates the activity of SERCA2a, an ATP-dependent calcium pump located on the membrane of the sarcoplasmic reticulum (SR).[7][8] SERCA2a is responsible for sequestering calcium from the cytosol back into the SR during diastole, a crucial step for myocardial relaxation.[6] Istaroxime is believed to exert its stimulatory effect by relieving the inhibitory effect of phospholamban (PLN) on SERCA2a.[8][9] By enhancing SERCA2a activity, istaroxime accelerates calcium reuptake into the SR, leading to improved diastolic function and lusitropy.[4][8] This enhanced SR calcium load also contributes to a greater calcium release during subsequent systoles, further boosting contractility.[6]

The dual mechanism of istaroxime offers a potential advantage over traditional inotropes by improving both systolic and diastolic function, while potentially mitigating the risk of arrhythmias associated with excessive calcium accumulation in the cytosol.[1][3]

Signaling Pathway of Istaroxime

References

- 1. SERCA2a activity measurement [bio-protocol.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. cohesionbio.com [cohesionbio.com]

- 5. Istaroxime Metabolite PST3093 Selectively Stimulates SERCA2a and Reverses Disease-Induced Changes in Cardiac Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PST3093 | SERCA2a activator | Probechem Biochemicals [probechem.com]

- 7. Rationale and design of the hemodynamic, echocardiographic and neurohormonal effects of istaroxime, a novel intravenous inotropic and lusitropic agent: a randomized controlled trial in patients hospitalized with heart failure (HORIZON-HF) trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel approach for quantification of endoplasmic reticulum Ca2+ transport - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

Methodological & Application

Istaroxime Administration in Animal Models of Heart Failure: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of istaroxime, a novel agent with inotropic and lusitropic properties, in various preclinical animal models of heart failure. The following sections detail experimental protocols for inducing heart failure, istaroxime administration regimens, and key quantitative findings.

Mechanism of Action

Istaroxime exerts its effects through a dual mechanism of action: the inhibition of the Na+/K+-ATPase (NKA) pump and the stimulation of the sarcoplasmic reticulum Ca2+ ATPase isoform 2a (SERCA2a).[1][2] This combined action leads to an increase in intracellular calcium concentration, enhancing cardiac contractility (inotropic effect), while also improving diastolic relaxation by accelerating calcium reuptake into the sarcoplasmic reticulum (lusitropic effect).

Signaling Pathway

The signaling cascade initiated by istaroxime focuses on modulating intracellular calcium dynamics within cardiomyocytes.

Caption: Istaroxime's dual mechanism of action on Na+/K+-ATPase and SERCA2a.

I. Diabetic Cardiomyopathy in Rats

This model is utilized to investigate the effects of istaroxime on diastolic dysfunction, a common feature of diabetic heart disease.

Experimental Protocols

1. Induction of Diabetic Cardiomyopathy:

-

Animal Model: Male Sprague Dawley or Wistar rats (150-250g).

-

Inducing Agent: Streptozotocin (STZ).

-

Procedure: A single intraperitoneal (IP) or tail vein injection of STZ at a dose of 50-60 mg/kg is administered.[3][4] Diabetes is confirmed by measuring blood glucose levels, with levels >300 mg/dL indicating successful induction.[3] The development of diabetic cardiomyopathy with diastolic dysfunction typically occurs around 9 weeks post-STZ injection.

2. Istaroxime Administration:

-

Route: Intravenous (IV) infusion.

-

Dosage: 0.11 mg/kg/min.

-

Duration: 15 minutes.

Experimental Workflow:

Caption: Workflow for istaroxime administration in a diabetic rat model.

Quantitative Data

| Parameter | Animal Model | Treatment Group | Outcome | Reference |

| SERCA2a Activity (Vmax) | STZ-induced diabetic rats | Istaroxime (500 nmol/L, in vitro) | Increased by 25% in STZ rats to a level similar to control rats. | [2] |

| Diastolic Dysfunction | STZ-induced diabetic rats | Istaroxime (0.11 mg/kg/min IV) | Reduced diastolic dysfunction. |

II. Progressive Heart Failure in Cardiomyopathic Hamsters

The Bio TO.2 Syrian hamster is a well-established model of progressive heart failure and is used to evaluate the effects of chronic istaroxime administration.

Experimental Protocols

1. Animal Model:

-

Bio TO.2 Syrian hamsters, which spontaneously develop cardiomyopathy and heart failure.

-

Age-matched Bio F1B hamsters are used as healthy controls.

2. Istaroxime Administration:

-

Route: Oral.

-

Dosage: 30 mg/kg/day.

-

Duration: From 12 to 28 weeks of age.

Experimental Workflow:

Caption: Workflow for chronic istaroxime administration in cardiomyopathic hamsters.

Quantitative Data

| Parameter | Animal Model | Treatment Group | Outcome | Reference |

| Heart/Body Weight Ratio | Bio TO.2 Hamsters | Istaroxime (30 mg/kg/day oral) | Reduced compared to vehicle-treated hamsters. | [1] |

| Left Ventricular Systolic Pressure (LVSP) | Bio TO.2 Hamsters | Istaroxime (30 mg/kg/day oral) | Increased compared to vehicle-treated hamsters. | [1] |

| +dP/dT (max rate of pressure increase) | Bio TO.2 Hamsters | Istaroxime (30 mg/kg/day oral) | Increased compared to vehicle-treated hamsters. | [1] |

| -dP/dT (max rate of pressure decrease) | Bio TO.2 Hamsters | Istaroxime (30 mg/kg/day oral) | Increased compared to vehicle-treated hamsters. | [1] |

| Coronary Flow Rate (CFR) | Bio TO.2 Hamsters | Istaroxime (30 mg/kg/day oral) | Increased compared to vehicle-treated hamsters. | [1] |

III. Chronic Ischemic Heart Failure in Dogs

Canine models of chronic ischemic heart failure are crucial for preclinical evaluation due to their physiological similarity to humans.

Experimental Protocols

1. Induction of Chronic Ischemic Heart Failure:

-

Animal Model: Healthy adult dogs.

-

Procedure: A thoracotomy is performed, followed by ligation of the left anterior descending (LAD) coronary artery. A highly reproducible method involves "total LAD devascularization," which includes ligation of the proximal LAD and its branches. Heart failure is typically considered developed when the left ventricular ejection fraction (LVEF) is <40%.

2. Istaroxime Administration (Representative Protocol):

-

Route: Intravenous (IV) infusion.

-

Dosage: A dose of 3 µg/kg/min has been used in a canine model of chronic atrioventricular block, which is sensitive to drug-induced arrhythmias. This dosage can serve as a starting point for ischemic models.

-

Duration: Continuous infusion for a specified period (e.g., 60 minutes) to assess acute hemodynamic effects.

Experimental Workflow:

Caption: Workflow for istaroxime administration in a canine ischemic heart failure model.

Quantitative Data

| Parameter | Animal Model | Treatment Group | Outcome | Reference |

| Left Ventricular End-Diastolic Volume | Chronic canine heart failure model | Istaroxime (IV) | Dose-dependent reductions. | |

| Left Ventricular End-Systolic Volume | Chronic canine heart failure model | Istaroxime (IV) | Dose-dependent reductions. | |

| Left Ventricular Ejection Fraction | Chronic canine heart failure model | Istaroxime (IV) | Significant increase. | |

| LV Contractility (+dP/dt) | Anesthetized control dogs | Istaroxime (3 µg/kg/min IV) | Increased by 81%. | |

| LV Relaxation (-dP/dt) | Anesthetized control dogs | Istaroxime (3 µg/kg/min IV) | Increased by 94%. | |

| LV Contractility (+dP/dt) | Anesthetized chronic atrioventricular block dogs | Istaroxime (3 µg/kg/min IV) | Increased by 61%. | |

| LV Relaxation (-dP/dt) | Anesthetized chronic atrioventricular block dogs | Istaroxime (3 µg/kg/min IV) | Increased by 49%. |

Note: The data presented in these tables are derived from various preclinical studies and are intended for comparative purposes. Specific results may vary depending on the exact experimental conditions. Researchers should consult the primary literature for detailed methodologies and statistical analyses.

References

- 1. Efficacy of the New Inotropic Agent Istaroxime in Acute Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dvm360.com [dvm360.com]

- 3. Safety and Efficacy of Istaroxime in Patients With Acute Heart Failure: A Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Istaroxime, a positive inotropic agent devoid of proarrhythmic properties in sensitive chronic atrioventricular block dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Intravenous Infusion of Istaroxime in Clinical Trials

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the intravenous infusion protocols for Istaroxime as utilized in key clinical trials. The information is intended to guide researchers and professionals in understanding the clinical application and methodological considerations for the administration of this novel inotropic and lusitropic agent.

Istaroxime: A Dual-Mechanism Approach to Cardiac Insufficiency

Istaroxime is a first-in-class intravenous agent investigated for the treatment of acute heart failure (AHF) and cardiogenic shock. Its unique dual mechanism of action involves the inhibition of the Na+/K+-ATPase and the stimulation of the sarcoplasmic/endoplasmic reticulum calcium ATPase isoform 2a (SERCA2a). This combined action leads to an increase in myocardial contractility (inotropic effect) and an enhancement of myocardial relaxation (lusitropic effect), ultimately improving cardiac function without significantly increasing heart rate.[1][2][3]

Summary of Intravenous Infusion Protocols from Clinical Trials

The following tables summarize the intravenous infusion protocols and key quantitative outcomes from major clinical trials of Istaroxime.

Table 1: Istaroxime Intravenous Infusion Protocols in Key Clinical Trials

| Clinical Trial | NCT Identifier | Patient Population | Dosing Regimens (Intravenous Infusion) | Infusion Duration |

| HORIZON-HF | NCT00616161 | Patients with worsening heart failure and reduced left ventricular systolic function. | Sequential cohorts of 0.5 µg/kg/min, 1.0 µg/kg/min, and 1.5 µg/kg/min.[2][3] | 6 hours[2] |

| (Phase II) | NCT02617446 | Chinese and Italian patients with Acute Decompensated Heart Failure. | Two sequential cohorts: 0.5 µg/kg/min and 1.0 µg/kg/min, randomized 2:1 against placebo.[4][5] | 24 hours[4][5] |

| SEISMiC | NCT04325035 | Patients with acute heart failure-related pre-cardiogenic shock. | Continuous infusion of 1.0 µg/kg/min. An earlier phase of the trial targeted 1.5 µg/kg/min but was later amended.[6] | 24 hours[6] |

| SEISMiC Extension | NCT04325035 | Patients with pre-cardiogenic shock (SCAI Stage B) and more severe cardiogenic shock (SCAI Stage C). | Part A: 1.0 or 1.5 µg/kg/min for 24 hours. Part B: Two different regimens for 60 hours: 1) Decreasing dose over time (1.0 µg/kg/min for 6h, 0.5 µg/kg/min for 42h, 0.25 µg/kg/min for 12h) or 2) Consistent dose (0.5 µg/kg/min for 48h followed by placebo for 12h).[7][8][9] | Up to 60 hours[7][8] |

Table 2: Summary of Key Quantitative Outcomes from Istaroxime Clinical Trials

| Clinical Trial | Primary Endpoint | Key Results |

| HORIZON-HF | Change in Pulmonary Capillary Wedge Pressure (PCWP).[2] | All doses of Istaroxime significantly lowered PCWP compared to placebo (p < 0.05). The 1.5 µg/kg/min dose also significantly increased cardiac index.[2] |

| (Phase II - NCT02617446) | Change in E/e' ratio from baseline to 24 hours.[4] | Both 0.5 µg/kg/min and 1.0 µg/kg/min doses of Istaroxime significantly reduced the E/e' ratio compared to placebo (p=0.029 and p=0.009, respectively).[1][10] |

| SEISMiC | Area under the curve (AUC) for the change in Systolic Blood Pressure (SBP) from baseline through 6 hours.[6] | Istaroxime treatment resulted in a 72% greater increase in the 6-hour SBP AUC compared to placebo (p=0.017).[6] |

Experimental Protocols

Preparation and Administration of Istaroxime Intravenous Infusion

Objective: To prepare and administer Istaroxime as a continuous intravenous infusion according to clinical trial protocols.

Materials:

-

Istaroxime lyophilized powder for injection

-

Placebo (e.g., lactose lyophilized powder)[7]

-

5% Dextrose Injection, USP (D5W) or 0.9% Sodium Chloride Injection, USP (Normal Saline) as diluent

-

Sterile water for reconstitution (if required by manufacturer)

-

Infusion pump

-

Intravenous administration set

-

Appropriate personal protective equipment (PPE)

Protocol:

-

Reconstitution: Aseptically reconstitute the vial containing lyophilized Istaroxime or placebo powder with the specified volume of sterile water or saline as per the manufacturer's instructions. Gently swirl to dissolve. Do not shake vigorously.

-

Dilution: Withdraw the required volume of the reconstituted solution and add it to an infusion bag containing a specified volume of D5W or Normal Saline to achieve the target concentration for the desired dosing regimen. The final concentration will depend on the patient's weight and the prescribed dose in µg/kg/min.

-

Administration:

-

Administer the diluted Istaroxime solution as a continuous intravenous infusion using a calibrated infusion pump.

-

The infusion rate should be calculated based on the patient's body weight to deliver the specified dose (e.g., 0.5, 1.0, or 1.5 µg/kg/min).

-

For dose-escalation studies, the infusion rate is adjusted at predetermined time points as per the protocol.

-

The infusion site should be monitored regularly for signs of irritation or pain.[4]

-

Hemodynamic and Echocardiographic Monitoring Protocol

Objective: To assess the hemodynamic and cardiac effects of Istaroxime infusion.

Methodologies:

-

Invasive Hemodynamic Monitoring:

-

In trials such as HORIZON-HF, patients were instrumented with a pulmonary artery catheter (PAC) to measure PCWP, cardiac index, and other hemodynamic parameters.[2]

-

Continuous arterial blood pressure monitoring is also crucial.[11]

-

Measurements are typically taken at baseline (pre-infusion) and at regular intervals during and after the infusion.

-

-

Echocardiographic Assessment:

-

Comprehensive 2-dimensional Doppler and tissue Doppler imaging are performed to evaluate left ventricular systolic and diastolic function.

-

Key parameters include:

-

Left ventricular ejection fraction (LVEF)

-

Stroke volume index

-

Cardiac index

-

E/e' ratio (a measure of left ventricular filling pressure)[4]

-

Left ventricular end-diastolic and end-systolic volumes

-

-

Echocardiograms are typically performed at baseline and at the end of the infusion period.

-

Visualizations

Signaling Pathway of Istaroxime

Caption: Dual mechanism of Istaroxime action on cardiac myocytes.

Experimental Workflow for a Typical Istaroxime Clinical Trial

Caption: Generalized workflow of an Istaroxime clinical trial.

References

- 1. mdpi.com [mdpi.com]

- 2. Hemodynamic, echocardiographic, and neurohormonal effects of istaroxime, a novel intravenous inotropic and lusitropic agent: a randomized controlled trial in patients hospitalized with heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rationale and design of the hemodynamic, echocardiographic and neurohormonal effects of istaroxime, a novel intravenous inotropic and lusitropic agent: a randomized controlled trial in patients hospitalized with heart failure (HORIZON-HF) trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. Safety and efficacy of istaroxime in patients with acute heart failure‐related pre‐cardiogenic shock – a multicentre, randomized, double‐blind, placebo‐controlled, parallel group study (SEISMiC) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scholars.northwestern.edu [scholars.northwestern.edu]

- 7. researchgate.net [researchgate.net]

- 8. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 9. hcplive.com [hcplive.com]

- 10. researchgate.net [researchgate.net]

- 11. Invasive Hemodynamic Monitoring in Acute Heart Failure and Cardiogenic Shock [imrpress.com]

Application Notes and Protocols: Measuring SERCA2a Activity in the Presence of Istaroxime

For Researchers, Scientists, and Drug Development Professionals

Introduction

Istaroxime is a novel luso-inotropic agent under investigation for the treatment of acute heart failure.[1][2] Its unique dual mechanism of action involves the inhibition of the Na+/K+ ATPase (NKA) and the stimulation of the sarco/endoplasmic reticulum Ca2+-ATPase isoform 2a (SERCA2a).[2][3] This dual action improves both systolic and diastolic function of the heart.[1] The stimulation of SERCA2a enhances the reuptake of calcium into the sarcoplasmic reticulum (SR), which contributes to improved cardiac relaxation (lusitropy) and contractility (inotropy).[2][4]

These application notes provide detailed protocols for measuring SERCA2a activity in cardiac preparations in the presence of Istaroxime. The described methods are essential for researchers studying the pharmacodynamics of Istaroxime and similar compounds that target SERCA2a.

Signaling Pathway of Istaroxime's Action on SERCA2a

Istaroxime's stimulation of SERCA2a is primarily achieved by relieving the inhibitory effect of phospholamban (PLB).[4][5] In its dephosphorylated state, PLB binds to SERCA2a and reduces its affinity for Ca2+, thereby inhibiting its activity.[3] Istaroxime is proposed to disrupt the SERCA2a-PLB interaction, leading to an increase in SERCA2a activity, independent of cAMP/PKA signaling pathways.[4][5] This leads to more efficient Ca2+ sequestration into the SR, enhancing cardiac muscle relaxation and providing a larger Ca2+ store for subsequent contractions.[2]

Experimental Protocols

Protocol 1: Measurement of SERCA2a ATPase Activity using ³²P-ATP Hydrolysis

This protocol is adapted from methodologies described in studies investigating the effects of Istaroxime on SERCA2a activity in cardiac microsomes.[3][5]

Objective: To determine the rate of ATP hydrolysis by SERCA2a in the presence of varying concentrations of Istaroxime.

Materials:

-

Cardiac tissue homogenates or isolated sarcoplasmic reticulum (SR) microsomes

-

Assay Buffer: 40 mM Tris-maleate (pH 6.8), 100 mM KCl, 5 mM MgCl₂, 5 mM NaN₃, 1 mM EGTA, 0.5 mM DTT

-

CaCl₂ stock solution

-

ATP solution containing [γ-³²P]ATP

-

Istaroxime stock solution

-

Cyclopiazonic acid (CPA) solution (a specific SERCA inhibitor)

-

Quenching solution: 1 M HCl, 0.1 M Na₂HPO₄

-

Ammonium molybdate solution

-

Isobutanol-benzene solution

-

Scintillation cocktail and counter

Experimental Workflow:

Procedure:

-

Preparation of Cardiac Microsomes: Isolate SR microsomes from cardiac tissue (e.g., canine or guinea pig ventricle) using differential centrifugation as previously described.[5] Determine the protein concentration of the microsomal preparation.

-

Pre-incubation: In a microcentrifuge tube, pre-incubate the cardiac microsomes (typically 10-20 µg of protein) with various concentrations of Istaroxime (e.g., 0.0001–100 nM) or vehicle control in the assay buffer for 5 minutes at 4°C.[5]

-

Reaction Initiation: To initiate the ATPase reaction, add the ATP solution containing [γ-³²P]ATP to the pre-incubation mixture. The reaction is typically carried out at 37°C for a defined period (e.g., 10-20 minutes).

-

Reaction Termination: Stop the reaction by adding the quenching solution.

-

Extraction of Inorganic Phosphate (³²Pi): Add ammonium molybdate and isobutanol-benzene solutions to form a phosphomolybdate complex, which partitions into the organic phase.

-

Quantification: Take an aliquot of the organic phase and measure the amount of ³²Pi using a liquid scintillation counter.

-

Determination of SERCA2a-specific Activity: To determine the fraction of ATP hydrolysis specifically due to SERCA2a, perform parallel experiments in the presence of a saturating concentration of cyclopiazonic acid (CPA, e.g., 10 µM), a specific inhibitor of SERCA pumps.[5] The SERCA2a activity is the difference between the total ATPase activity and the CPA-insensitive activity.

-

Data Analysis:

-

Construct Ca²⁺-activation curves by measuring SERCA2a activity at various free Ca²⁺ concentrations.

-

Fit the data to a sigmoidal curve to determine the maximal velocity (Vmax) and the Ca²⁺ concentration required for half-maximal activation (Kd(Ca²⁺)).[5]

-

Data Presentation

The following tables summarize the quantitative data on the effect of Istaroxime on SERCA2a activity from published studies.

Table 1: Effect of Istaroxime on SERCA2a Activity in Healthy and Failing Canine Cardiac SR Vesicles

| Preparation | Condition | Vmax (nmol ATP/mg/min) | Kd(Ca²⁺) (µM) |

| Healthy | Control | 185 ± 11 | 0.42 ± 0.02 |

| Istaroxime (100 nM) | 222 ± 13 | 0.35 ± 0.02 | |

| Failing | Control | 120 ± 9 | 0.55 ± 0.03 |

| Istaroxime (100 nM) | 168 ± 11 | 0.45 ± 0.03 |

*Data are presented as mean ± SEM. *P < 0.05 vs. respective control. Data adapted from Ferrandi et al., 2013.[5]

Table 2: Effect of Istaroxime on SERCA2a Vmax in STZ-induced Diabetic Rat Cardiac Homogenates

| Condition | Vmax (% of Control) |

| Control | 100 |

| Istaroxime (500 nM) | 125* |

*P < 0.01 vs. Control. Data adapted from Pavan et al., 2021.[6]

Conclusion

The provided protocols and data offer a comprehensive guide for researchers aiming to measure the effects of Istaroxime on SERCA2a activity. The ³²P-ATP hydrolysis assay is a robust method to quantify SERCA2a function and to characterize the modulatory effects of pharmacological agents like Istaroxime. Careful execution of these protocols will yield valuable insights into the mechanism of action of novel cardiac drugs targeting calcium cycling.

References

- 1. clinicaltrials.eu [clinicaltrials.eu]

- 2. Efficacy of the New Inotropic Agent Istaroxime in Acute Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. SERCA2a stimulation by istaroxime: a novel mechanism of action with translational implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Istaroxime stimulates SERCA2a and accelerates calcium cycling in heart failure by relieving phospholamban inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SERCA2a stimulation by istaroxime improves intracellular Ca2+ handling and diastolic dysfunction in a model of diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Experimental Design for Istaroxime Efficacy Studies

Introduction

Istaroxime is a novel first-in-class intravenous agent designed for the treatment of acute heart failure (AHF).[1][2] It possesses a unique dual mechanism of action, distinguishing it from other inotropic agents. Istaroxime provides both positive inotropic (enhancing cardiac contraction) and lusitropic (improving cardiac relaxation) effects.[1][3][4] These actions are achieved through the inhibition of the Na+/K+-ATPase (NKA) pump and the stimulation of the sarcoplasmic reticulum Ca2+ ATPase isoform 2a (SERCA2a).[1][5][6] This dual activity improves cardiac function, increases systolic blood pressure, and decreases heart rate with a potentially lower risk of arrhythmias compared to traditional inotropes.[1][5]

These application notes provide a framework for designing preclinical and clinical efficacy studies for Istaroxime, outlining key experiments from in vitro enzymatic assays to in vivo functional assessments.

Mechanism of Action Overview

Istaroxime's therapeutic effects stem from its ability to modulate intracellular calcium cycling within cardiomyocytes:

-

Na+/K+-ATPase (NKA) Inhibition: By inhibiting the NKA pump on the cell membrane, Istaroxime causes a slight increase in intracellular sodium concentration. This alters the gradient for the Na+/Ca2+ exchanger (NCX), leading to reduced calcium efflux and thus a greater availability of cytosolic calcium during systole, which enhances contractility.[1]

-

SERCA2a Stimulation: Istaroxime directly stimulates SERCA2a, the pump responsible for re-sequestering calcium into the sarcoplasmic reticulum (SR) during diastole.[7][8][9] This action accelerates myocardial relaxation and ensures a larger calcium store is available for subsequent contractions, contributing to both its lusitropic and inotropic effects.[3][6]

Figure 1: Istaroxime's dual mechanism of action on a cardiac myocyte.

Experimental Protocols

Protocol 1: In Vitro Enzyme Activity Assays

Objective: To quantify the direct biochemical effect of Istaroxime on its molecular targets, NKA and SERCA2a.

Figure 2: Workflow for in vitro enzymatic assays.

A. Na+/K+-ATPase (NKA) Inhibition Assay

-

Principle: This assay measures NKA activity by quantifying the rate of ATP hydrolysis, which is determined by measuring the amount of inorganic phosphate (Pi) released. The difference in Pi released in the presence and absence of a specific NKA inhibitor (like ouabain) represents the NKA-specific activity.[10][11]

-

Methodology:

-

Preparation: Isolate membrane fractions rich in NKA from a relevant source (e.g., human or canine cardiac tissue).

-

Reaction Setup: Prepare two sets of reaction tubes.

-

Total ATPase Activity: Reaction buffer (e.g., 30 mM Imidazole-HCl, 130 mM NaCl, 20 mM KCl, 4 mM MgCl2, pH 7.4), membrane protein, and various concentrations of Istaroxime.[11]

-

Ouabain-Insensitive ATPase Activity: Same as above, but with the addition of 1 mM ouabain to completely inhibit NKA.

-

-

Initiation: Pre-incubate tubes at 37°C for 5-10 minutes. Start the reaction by adding ATP to a final concentration of 3-5 mM.[10][12]

-

Incubation: Incubate at 37°C for a fixed period (e.g., 20-30 minutes) where the reaction is linear.

-

Termination: Stop the reaction by adding an acid solution (e.g., perchloric acid or SDS).[12]

-

Detection: Quantify the released Pi using a colorimetric method, such as the Malachite Green or Fiske-Subbarow method, measuring absorbance at ~660 nm.[12][13]

-

Calculation: NKA activity is the difference between the total and the ouabain-insensitive ATPase activity. Calculate the half-maximal inhibitory concentration (IC50) for Istaroxime.

-

B. SERCA2a Activation Assay (Calcium Uptake Method)

-

Principle: This assay directly measures the function of SERCA2a by monitoring the ATP-dependent transport of Ca2+ into isolated sarcoplasmic reticulum (SR) vesicles. The rate of Ca2+ uptake is tracked using a fluorescent Ca2+ indicator.[14]

-

Methodology:

-

Preparation: Isolate SR vesicles from cardiac muscle homogenates.[8][14]

-

Reaction Setup: In a 96-well plate, add reaction buffer (e.g., 100 mM KCl, 50 mM TES/TRIS, 7 mM MgCl2, pH 6.9), SR vesicles, various concentrations of Istaroxime, and a Ca2+-sensitive fluorophore (e.g., Indo-1).[14][15]